molecular formula C16H20N2O2 B14778398 Benzyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate

Benzyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate

Katalognummer: B14778398
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: NOKMWNNILXDCSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H20N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of a cyano group and a benzyl ester group further defines its chemical structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-cyano-3,3-dimethylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Benzyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The piperidine ring provides structural stability and facilitates binding to biological targets. The benzyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Cyano-3,3-dimethylpiperidine-1-carboxylate: Lacks the benzyl group, resulting in different chemical properties.

    Benzyl 4-amino-3,3-dimethylpiperidine-1-carboxylate: Formed by the reduction of the cyano group to an amine group.

    Benzyl 4-cyano-3,3-dimethylpiperidine-1-carboxamide: Contains an amide group instead of an ester group.

Uniqueness

Benzyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate is unique due to the presence of both a cyano group and a benzyl ester group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C16H20N2O2

Molekulargewicht

272.34 g/mol

IUPAC-Name

benzyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-16(2)12-18(9-8-14(16)10-17)15(19)20-11-13-6-4-3-5-7-13/h3-7,14H,8-9,11-12H2,1-2H3

InChI-Schlüssel

NOKMWNNILXDCSW-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(CCC1C#N)C(=O)OCC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.